molecular formula C17H13N3O3S B2421574 3-(4-ethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326902-65-1

3-(4-ethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2421574
CAS No.: 1326902-65-1
M. Wt: 339.37
InChI Key: PQNFHNUTQRAETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-chloro derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines with various amines . The reaction is usually carried out by refluxing the reactants in the presence of phosphorus oxychloride (POCl3) for about 10 hours, followed by neutralization with potassium hydroxide (KOH) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like POCl3.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives .

Mechanism of Action

The mechanism of action for 3-(4-ethoxyphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets in biological systems. For instance, its antitumor activity is believed to be due to its ability to interfere with DNA methylation processes . The compound may also interact with specific receptors or enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-ethoxyphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its specific substitution pattern and the presence of the ethoxyphenyl group, which may contribute to its unique biological activities and chemical reactivity.

Properties

CAS No.

1326902-65-1

Molecular Formula

C17H13N3O3S

Molecular Weight

339.37

IUPAC Name

5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C17H13N3O3S/c1-2-23-11-7-5-10(6-8-11)20-16(21)14-13(19-17(20)22)12-4-3-9-18-15(12)24-14/h3-9H,2H2,1H3,(H,19,22)

InChI Key

PQNFHNUTQRAETH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.